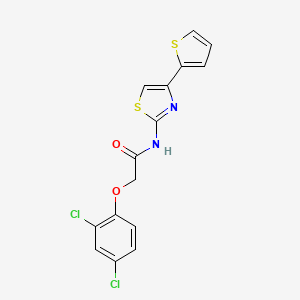

2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2S2/c16-9-3-4-12(10(17)6-9)21-7-14(20)19-15-18-11(8-23-15)13-2-1-5-22-13/h1-6,8H,7H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPWHYAEHPUERN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2,4-dichlorophenoxyacetic acid: This can be achieved by chlorination of phenoxyacetic acid.

Formation of 2-(2,4-dichlorophenoxy)acetyl chloride: This involves the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride.

Synthesis of the thiazole derivative: The thiazole ring is synthesized by reacting thiophene-2-carboxylic acid with appropriate reagents to form the thiazole ring.

Coupling reaction: The final step involves the coupling of 2-(2,4-dichlorophenoxy)acetyl chloride with the thiazole derivative in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Dichlorophenyl-Containing Acetamides

2-((2,4-Dichlorophenyl)Amino)-N-(4-(2-Oxo-2H-Chromen-3-yl)Thiazol-2-yl)Acetamide (Compound 13, )

- Structure: Replaces the thiophene with a coumarin group and substitutes phenoxy with an aniline linkage.

- Activity : Exhibits α-glucosidase inhibition (IC₅₀ ~12 µM), attributed to the coumarin-thiazole interaction with catalytic residues .

- Physicochemical Properties :

Comparison: The target compound’s 2,4-dichlorophenoxy group may enhance metabolic stability compared to the aniline in Compound 13.

2-(2,4-Dichlorophenoxy)-N-(4-Methylphenyl)Acetamide ()

- Structure : Simpler analog lacking the thiazole-thiophene moiety.

- Properties :

Comparison : The thiazole-thiophene group in the target compound increases molecular weight (~420–440 g/mol estimated) and polar surface area, likely improving aqueous solubility compared to ’s analog.

Thiazole-Thiophene Derivatives

N-(4-(3-Chlorophenyl)Thiazol-2-yl)-2-(3,4-Dimethylphenoxy)Acetamide (Compound 107m, )

- Activity: Broad-spectrum antibacterial (MIC 6.25–12.5 µg/mL) and antifungal activity due to the 3-chlorophenyl and dimethylphenoxy groups .

- Structure: Lacks dichlorophenoxy but includes a halogenated aryl-thiazole.

2-(2-Phenyl-1,3-Thiazol-4-yl)-N-(Thiophen-2-ylmethyl)Acetamide ()

- Structure : Features a thiophenmethyl group instead of thiazole-thiophene.

- Key Difference: The absence of a dichlorophenoxy group reduces halogen-mediated interactions.

Comparison: The target compound’s dichlorophenoxy moiety may confer additional electrostatic interactions with targets like α-glucosidase or tyrosine kinases .

Biological Activity

2-(2,4-Dichlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Chemical Structure

The compound possesses a complex structure characterized by the presence of:

- A dichlorophenoxy group

- A thiazole ring

- An acetamide functional group

This unique arrangement contributes to its biological activity, particularly in anti-inflammatory and anticancer applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(2,4-dichlorophenoxy)acetic acid with thiophene and thiazole derivatives. The synthetic pathway can be outlined as follows:

- Formation of the Thiazole Derivative : React thiophene with appropriate thiazole precursors.

- Coupling Reaction : Combine the thiazole derivative with 2-(2,4-dichlorophenoxy)acetic acid using coupling agents.

- Purification : Isolate the product through recrystallization or chromatography.

Anti-inflammatory Properties

Research indicates that compounds related to this compound exhibit significant anti-inflammatory activity. Specifically, derivatives based on 2-(2,4-dichlorophenoxy)acetic acid have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 1 | 12.5 | COX-2 Inhibitor |

| 2 | 18.0 | COX-1 Inhibitor |

| 3 | 15.0 | Dual Inhibitor |

These results suggest that modifications to the basic structure can enhance or alter biological activity.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that it exhibits potent activity against human lung carcinoma (A549) and breast carcinoma (MCF-7):

| Cell Line | IC50 (μM) | Reference Drug |

|---|---|---|

| A549 | 10.0 | Doxorubicin |

| MCF-7 | 8.5 | Cisplatin |

Molecular docking studies suggest that the compound interacts effectively with key targets involved in cancer progression, such as dihydrofolate reductase (DHFR).

The biological activity of this compound is primarily attributed to its ability to inhibit COX enzymes and interfere with cellular pathways involved in inflammation and cancer cell proliferation. Molecular docking studies have shown strong binding affinity to COX-2 active sites, which is critical for its anti-inflammatory effects.

Case Studies

-

Study on Anti-inflammatory Effects : A recent study assessed the effects of various derivatives on carrageenan-induced paw edema in rats. The results indicated a significant reduction in inflammation compared to controls.

- Results : The compound reduced edema by up to 70% at optimal doses.

-

Cytotoxicity Assessment : In vitro studies on A549 and MCF-7 cells revealed that treatment with the compound led to increased apoptosis rates and decreased cell viability.

- Findings : Flow cytometry analysis showed a substantial increase in apoptotic cells post-treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.